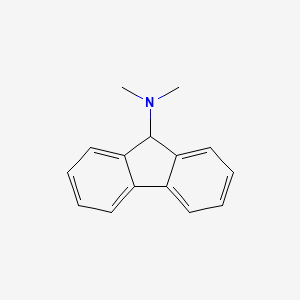

n,n-Dimethyl-9h-fluoren-9-amine

Description

Significance of Fluorene (B118485) and its Aminated Derivatives in Advanced Materials and Synthetic Chemistry

The fluorene core, consisting of two benzene (B151609) rings fused to a central cyclopentane (B165970) ring, is a cornerstone in the development of advanced organic materials. entrepreneur-cn.com Its rigid, planar structure and desirable photophysical properties form a robust scaffold for creating highly functional molecules. researchgate.net Fluorene derivatives are noted for their excellent thermal stability and photoelectric characteristics, making them prime candidates for use in organic electronics. entrepreneur-cn.comogc.co.jp They have been widely integrated into organic light-emitting diodes (OLEDs), organic photovoltaic cells (solar cells), and sensors. entrepreneur-cn.comresearchgate.net A key feature of fluorene is its high photoluminescence efficiency, which has led to its use in developing bright and efficient display technologies. researchgate.net

The introduction of amine functionalities to the fluorene skeleton gives rise to aminated fluorene derivatives, a class of compounds with significant utility. These derivatives are particularly valued as hole transport materials in electronic devices. entrepreneur-cn.comevitachem.com The nitrogen atom of the amine group can donate electrons, which facilitates the movement of positive charge carriers (holes) within a material. evitachem.com This property is crucial for the performance of OLEDs and perovskite solar cells. evitachem.comrsc.org

Furthermore, the position of the amine group on the fluorene ring is critical. Much of the research has focused on derivatives aminated at the C2 and C7 positions, which extends the π-conjugated system of the molecule, directly influencing its electronic and optical properties. nih.govacs.org The C9 position of fluorene is also a key site for chemical modification. Introducing substituents at this benzylic carbon can prevent the formation of undesirable fluorenone defects, which can otherwise impair luminescence, thus enhancing the stability and color purity of fluorene-based emitters. researchgate.net

Academic Relevance of N,N-Dimethyl-9H-fluoren-9-amine in Organic and Materials Science Research

While extensive literature exists on fluorene derivatives aminated at the aromatic C2 and C7 positions, this compound, with its amino group at the aliphatic C9 position, represents a structurally distinct and less-explored compound. Its academic relevance stems not from widespread application, but from its position as a fundamental building block and a subject for comparative chemical studies.

The synthesis of the parent compound, 9H-fluoren-9-amine, can be achieved through the reductive amination of 9-fluorenone (B1672902), a common fluorene derivative. chemicalbook.comnih.gov This established chemical transformation provides a viable pathway for the synthesis of this compound, likely through a similar reductive amination using dimethylamine (B145610) or via subsequent N-methylation of 9H-fluoren-9-amine.

The primary research interest in this compound lies in its potential as a synthetic intermediate. The tertiary amine at the C9 position can serve as a nucleophilic or basic site for further chemical reactions. Its unique structure, where the amine is electronically isolated from the fluorene π-system, makes it a valuable compound for fundamental studies. Research into its physical and chemical properties would allow for direct comparison with its C2 and C7-aminated isomers, providing deeper insights into the structure-property relationships across the fluorene family. Such studies are essential for designing new molecules with precisely tailored electronic, optical, and morphological characteristics for next-generation materials. scientific.netindexcopernicus.com

Interactive Data Tables

Below are tables detailing the properties of fluorene and its direct precursor to the amine, 9-fluorenone, as well as a comparison of amination positions.

Table 1: Physicochemical Properties of Fluorene and 9-Fluorenone Data sourced from NIST Chemistry WebBook and other chemical databases.

| Property | Fluorene | 9-Fluorenone |

| CAS Number | 86-73-7 | 486-25-9 |

| Molecular Formula | C₁₃H₁₀ | C₁₃H₈O |

| Molecular Weight | 166.22 g/mol | 180.19 g/mol |

| Appearance | White crystalline solid | Bright yellow solid |

| Melting Point | 116-117 °C | 84 °C |

| Boiling Point | 295 °C | 341.5 °C |

Table 2: Comparison of Amination Positions on the Fluorene Ring This table provides a conceptual comparison based on general chemical principles.

| Feature | C2/C7 Amination | C9 Amination |

| Electronic Effect | Amine is part of the extended π-conjugated system. | Amine is attached to a benzylic carbon (sp³ hybridized), largely isolating it from the π-system. |

| Primary Application | Hole transport materials, fluorescent emitters in OLEDs. evitachem.comtandfonline.com | Primarily as a synthetic intermediate or building block. chemicalbook.com |

| Impact on Properties | Directly modifies the HOMO/LUMO energy levels and optical absorption/emission spectra. scientific.net | Primarily affects steric properties around the C9 bridge and can influence solubility and molecular packing. |

| Example Compound | 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine evitachem.com | This compound |

Properties

IUPAC Name |

N,N-dimethyl-9H-fluoren-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-16(2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSBKTJPXNJTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295258 | |

| Record name | n,n-dimethyl-9h-fluoren-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53156-46-0 | |

| Record name | NSC100810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dimethyl-9h-fluoren-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dimethyl 9h Fluoren 9 Amine and Its Analogs

Direct Amination Strategies at the C9 Position of Fluorene (B118485)

Direct amination methods offer a straightforward approach to functionalize the C9 position of fluorene. These strategies often involve the conversion of a carbonyl precursor or the formation of reactive intermediates to facilitate the introduction of the amine group.

Reductive Amination Protocols via Carbonyl Precursors

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In the context of N,N-Dimethyl-9H-fluoren-9-amine synthesis, this process typically starts with 9-fluorenone (B1672902). The carbonyl group of 9-fluorenone can be reacted with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent to form the corresponding amine.

A general procedure involves the reaction of a carbonyl compound with an iridium catalyst and ammonium (B1175870) formate (B1220265) in methanol. chemicalbook.com This reaction proceeds at a mild temperature of 37°C and can provide the desired amine in good yield. chemicalbook.com For instance, the reductive amination of 9-fluorenone can yield 9H-fluoren-9-amine. chemicalbook.com

Table 1: Reductive Amination of 9-Fluorenone

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 9-Fluorenone | [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl], ammonium formate, methanol, 37°C, 24 h | 9H-Fluoren-9-amine | 70% | chemicalbook.com |

Iminium Salt Mediated Approaches for 9-Aminofluorene (B152764) Derivatives

The formation of iminium salts provides an alternative pathway for the synthesis of 9-aminofluorene derivatives. These reactive intermediates can be generated from the reaction of 9-fluorenone with a secondary amine in the presence of an activating agent. Subsequent reduction of the iminium salt leads to the formation of the tertiary amine. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided results, the formation of Schiff bases from 9-fluorenone and various amines is a related and well-documented process. jocpr.com These Schiff bases, which are essentially N-substituted imines, can be considered as precursors to the target amines. For example, various Schiff bases have been synthesized by reacting 9-fluorenone with different amines in ethanol (B145695) at 80°C or in toluene (B28343) with azeotropic removal of water. jocpr.com

N-Methylation and N,N-Dimethylation Techniques for Amine Functionalization

Once a primary or secondary amine is installed at the C9 position, subsequent N-methylation or N,N-dimethylation is required to obtain this compound. Various reagents and catalytic systems can be employed for this transformation. For instance, reductive methylation using paraformaldehyde and sodium cyanoborohydride is a common method for the N,N-dimethylation of primary amines. nih.gov Other approaches include the use of dimethyl sulfate (B86663) in the presence of a base. jocpr.com

Heterogeneous catalysts, such as ruthenium nanoparticles on a carbon support (Ru/C), have been shown to be effective for the selective N-dimethylation of various amines using formaldehyde (B43269) as the carbon source. nih.gov These reactions are typically carried out under hydrogen pressure and at elevated temperatures. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Fluorene Amine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen bonds. snnu.edu.cnbeilstein-journals.org These methods are particularly useful for the synthesis of aryl amines and can be applied to the preparation of fluorene amine derivatives.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the coupling of aryl halides or triflates with amines. snnu.edu.cnbeilstein-journals.org This reaction offers a versatile route to a wide range of arylamines under relatively mild conditions. snnu.edu.cn In the context of fluorene chemistry, this strategy can be employed by reacting a 9-halo-fluorene derivative with dimethylamine (B145610) in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is often crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly used. beilstein-journals.orgsemanticscholar.orgresearchgate.net The reaction conditions, including the choice of base and solvent, are also critical and need to be optimized for specific substrates. semanticscholar.orgresearchgate.net

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction | Reference |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | beilstein-journals.org |

| Ligand | X-Phos, BINAP, (S)-DTBM-SEGPHOS | Stabilizes the palladium center and facilitates the catalytic cycle | snnu.edu.cnbeilstein-journals.org |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, t-BuOK | Activates the amine and facilitates the reductive elimination step | beilstein-journals.orgsemanticscholar.orgnih.gov |

| Substrate | Aryl halides (Br, I), Aryl triflates | The electrophilic partner in the coupling reaction | snnu.edu.cnbeilstein-journals.org |

| Amine | Primary and secondary amines | The nucleophilic partner in the coupling reaction | snnu.edu.cnbeilstein-journals.org |

Ullmann Coupling Protocols for Fluorene Amine Derivatization

The Ullmann coupling, a copper-catalyzed reaction, represents another important method for the formation of C-N bonds. nih.govorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder temperatures. organic-chemistry.orgnih.gov The "Ullmann-type" reactions involve the copper-catalyzed nucleophilic aromatic substitution between an aryl halide and an amine. organic-chemistry.org This method can be applied to the synthesis of fluorene amines by coupling a 9-halofluorene with an appropriate amine in the presence of a copper catalyst. Recent advancements have shown that these reactions can be carried out in environmentally benign solvents like deep eutectic solvents, often without the need for additional ligands. nih.govnih.gov

Emerging Electrochemical Synthesis Techniques for Fluorene Amine Systems

Organic electrosynthesis is a powerful and green synthetic tool that utilizes electricity to drive chemical reactions, often bypassing the need for hazardous or toxic chemical oxidants and reductants. rsc.orggre.ac.uk This approach involves the direct transfer of electrons between an electrode and a substrate to form reactive intermediates, such as radical cations or anions, which then convert to the desired product. gre.ac.uk The process can be categorized as direct electrosynthesis, where the electron transfer is unmediated, or indirect, where redox mediators are used. gre.ac.uk

Recent advancements have focused on coupling electrosynthesis with flow chemistry to enhance reaction efficiency and scalability. rsc.org Flow reactors, such as those with rotating cylinder electrodes, can improve mixing efficiency and lead to higher isolated yields compared to traditional batch experiments. rsc.org A significant development in this area is the integration of in-line purification, such as acidic extraction, directly into the flow system. This allows for the direct purification of the synthesized compound, a key advantage for modern chemical manufacturing. rsc.org

The electrochemical properties of fluorene derivatives are central to designing these synthetic routes. Parameters such as oxidation potentials and HOMO-LUMO energy gaps, which can be determined experimentally and corroborated by theoretical calculations, provide insight into the feasibility of electrochemical transformations. nih.gov For instance, the oxidation potentials indicate the ease with which an electron can be removed from the fluorene unit or its substituents. nih.gov

Electrochemical and Optical Properties of Fluorene-Based Chromophores

| Compound | First Oxidation Potential (Eoxonset, V) | HOMO Energy (EHOMO, eV) | LUMO Energy (ELUMO, eV) | Optical Gap (Egopt, eV) |

|---|---|---|---|---|

| SS1 | 1.14 | -5.54 | -3.11 | 2.43 |

| SS2 | 0.82 | -5.22 | -2.99 | 2.23 |

| SS3 | 0.89 | -5.29 | -2.82 | 2.47 |

| SS4 | 0.94 | -5.34 | -2.95 | 2.39 |

| SS5 | 0.92 | -5.32 | -2.89 | 2.43 |

This table presents experimental and calculated electrochemical data for various fluorene-based D-π-A chromophores (SS1-SS5). The data, recorded in DCM, illustrates how different acceptor groups modulate the electronic properties of the fluorene system. nih.gov

Stereoselective Synthesis of Chiral Fluorene Amine Scaffolds

The creation of specific stereoisomers is critical in many applications, necessitating the development of stereoselective synthetic methods. For fluorene-based systems, this often involves the asymmetric synthesis of chiral precursors or the direct enantioselective functionalization of the fluorene scaffold.

A highly effective strategy for producing chiral fluorenols, which are valuable precursors to chiral amines, is through enantioconvergent catalysis. rsc.org One such protocol utilizes a cooperative catalysis system involving Palladium(II) and a chiral norbornene to synthesize functionalized chiral fluorenols from readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides. rsc.org This method consistently delivers excellent enantioselectivities across a range of substrates. rsc.org

Enantioconvergent Synthesis of Chiral Fluorenols

| Starting Aryl Iodide | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Iodotoluene | Chiral Fluorenol Derivative 1 | 95 | 99 |

| 1-Iodo-4-methoxybenzene | Chiral Fluorenol Derivative 2 | 94 | 99 |

| 1-Iodo-4-nitrobenzene | Chiral Fluorenol Derivative 3 | 72 | 99 |

| Methyl 4-iodobenzoate | Chiral Fluorenol Derivative 4 | 85 | 99 |

Selected results from the Pd(II)/chiral norbornene-catalyzed enantioconvergent synthesis of chiral fluorenols, demonstrating high yields and exceptional enantioselectivity. rsc.org

Another advanced approach involves the palladium-catalyzed asymmetric hydroalkylation of alkoxyallenes with 2-acylimidazoles. acs.org By employing a specific chiral phosphine ligand, (S)-DTBM-Garphos, in combination with an additive like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), this method achieves good to excellent stereoselectivity. acs.org DFT calculations have shown that noncovalent interactions between the additive and the enolate intermediate are crucial for controlling the stereochemical outcome. acs.org

Furthermore, the synthesis of fluorene derivatives with axial chirality, such as certain benzo[a]fluorenes, presents unique stereochemical challenges. The restricted rotation around a C-C single bond can create stable, separable enantiomers. researchgate.net The kinetics of the enantiomerization of these atropisomers can be studied to determine the thermodynamic parameters, providing insight into their rotational energy barriers. researchgate.net

Thermodynamic Parameters for Enantiomerization of a Chiral Benzo[a]fluorene

| Parameter | Value |

|---|---|

| ΔH‡ (Enthalpy of Activation) | 99.7 kJ mol−1 |

| ΔS‡373 K (Entropy of Activation) | 37.7 J mol−1 K−1 |

| ΔG‡373 K (Gibbs Free Energy of Activation) | 85.6 kJ mol−1 |

Thermodynamic data determined for the enantiomerization of 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene in DMSO via Eyring plot analysis, quantifying the rotational barrier. researchgate.net

Scalable and Chromatography-Free Synthetic Approaches for Advanced Fluorene Derivatives

For industrial applications, synthetic routes must be both scalable and economically viable. A major bottleneck in many syntheses is the need for chromatographic purification, which is often time-consuming, solvent-intensive, and difficult to scale up. Consequently, there is a strong emphasis on developing chromatography-free synthetic sequences.

A notable success in this area is the multi-gram scale, chromatography-free synthesis of N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine, a complex triarylamine used as a hole transport material. nais.net.cn The synthesis was strategically designed to yield intermediates and a final product of sufficient purity through simple precipitation and washing, completely avoiding column chromatography. nais.net.cn The key steps in this scalable sequence involve the formation of a brominated spirofluorene-indene building block followed by a Buchwald-Hartwig amination. nais.net.cn

Key Stages of a Scalable, Chromatography-Free Synthesis

| Stage | Reaction | Key Feature |

|---|---|---|

| 1 | Grignard reaction on 2-bromo-9-fluorenone (B123733) followed by reduction | Access to key 2-bromo-9-aryl-9H-fluorene intermediate. |

| 2 | Alkylation at C(9) with methallyl chloride | Introduction of a side chain for subsequent cyclization. |

| 3 | Intramolecular Friedel-Crafts alkylation | Formation of the spiro[fluorene-9,1'-indene] core structure. |

| 4 | Buchwald-Hartwig coupling | Final C-N bond formation to yield the target triarylamine. |

Outline of a multi-gram synthetic sequence for an advanced fluorene derivative that avoids chromatographic purification. nais.net.cn

The development of scalable syntheses is also crucial for polymeric materials derived from fluorene amines. A highly efficient, multigram-scale synthesis of an ester-functionalized poly(aniline-co-fluorene) polymer has been reported, demonstrating that macromolecules with fluorene units can be produced in large quantities for applications such as battery cathodes. nih.gov The excellent solubility and film-forming properties of this polymer highlight how chemical design can facilitate both processability and electroactivity on a larger scale. nih.gov These scalable methods, which rely on robust and high-yielding reactions coupled with non-chromatographic purification techniques like precipitation or extraction, are essential for the transition of advanced fluorene-based materials from the laboratory to commercial products.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 9h Fluoren 9 Amine Systems

Electrophilic and Nucleophilic Substitution Reactions on the Fluorene (B118485) Core

The fluorene core is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for extensive functionalization. The positions at 2, 7, and 9 are particularly important for modification.

Electrophilic substitution reactions, such as halogenation, readily occur on the fluorene ring. Positions 2 and 7 are frequently targeted for bromination or iodination. mdpi.com These halogenated fluorenes serve as versatile precursors for further modifications through various cross-coupling reactions. Common transformations include the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which enable the introduction of a wide range of aryl, alkynyl, and amino groups, respectively. mdpi.com

Nucleophilic substitution reactions are also a key strategy for functionalizing the fluorene skeleton, particularly when electron-withdrawing groups are present. For instance, in the synthesis of push-pull chromophores, a bromo group at the 2-position of a nitro-substituted fluorene derivative can be displaced by a cyanide group using copper(I) cyanide (CuCN). nih.gov This transformation is a critical step in building complex molecular architectures with specific electronic properties. nih.gov

The following table summarizes representative substitution reactions on the fluorene core:

| Reaction Type | Position(s) | Reagents/Conditions | Product Type | Reference |

| Electrophilic Halogenation | 2 and 7 | Br₂ or I₂ | Halogenated Fluorenes | mdpi.com |

| Suzuki Coupling | 2 and 7 | Arylboronic acid, Pd catalyst | Aryl-substituted Fluorenes | mdpi.com |

| Sonogashira Coupling | 2 and 7 | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted Fluorenes | mdpi.com |

| Buchwald-Hartwig Amination | 2 and 7 | Amine, Pd catalyst | Amino-substituted Fluorenes | mdpi.com |

| Nucleophilic Substitution | 2 | CuCN | Cyano-substituted Fluorenes | nih.gov |

Oxidation and Reduction Pathways of Fluorene Amine Derivatives

The oxidation and reduction of fluorene amine derivatives are central to their application in electronic materials. The electrochemical properties can be finely tuned by structural modifications.

Reduction: A common reduction reaction involves the conversion of a nitro group on the fluorene ring to a primary amine. This is often achieved using reducing agents like hydrazine. nih.gov The resulting amino group can then be further functionalized, for example, through reductive methylation with paraformaldehyde and sodium cyanoborohydride to yield the N,N-dimethylamino derivative. nih.gov

Oxidation: The oxidation potential of fluorene derivatives is highly sensitive to their structure, particularly the nature of the C9 position. nih.gov When the sp³-hybridized carbon at C9 is converted to an sp²-hybridized carbon, as in dibenzofulvene derivatives, the electrochemical properties change dramatically. mdpi.comnih.gov This structural modification significantly lowers the energy gap and reduces the oxidation potential to a range of 0.18–0.42 V. nih.gov Notably, this oxidation process often becomes fully reversible, a desirable characteristic for applications in organic electronics. nih.gov

The table below highlights key electrochemical data for modified fluorene systems:

| Compound Type | Modification | Oxidation Potential (V) | Energy Gap (eV) | Key Finding | Reference |

| Fluorene (A-0) | Unsubstituted | - | 4.90 | High energy gap of the basic structure. | mdpi.com |

| Dibenzofulvene Derivatives (A-1–A-6) | N-donor substituent at C9 | 0.18 - 0.42 | 2.13 - 2.80 | Significant reduction in energy gap and oxidation potential. | mdpi.comnih.gov |

Reactivity Profiles of the Dimethylamino Moiety in N,N-Dimethyl-9H-fluoren-9-amine

The dimethylamino group in this compound and its isomers exhibits distinct reactivity. It primarily functions as a potent electron-donating group and can also participate in elimination reactions.

As an electron donor, the N,N-dimethylamino group plays a crucial role in creating "push-pull" systems, where it is paired with an electron-acceptor group through a π-conjugated linker like the fluorene core. nih.gov This electronic arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to the nonlinear optical properties of these molecules. nih.gov Natural bond orbital (NBO) calculations confirm a net positive charge on the N,N-dimethylamino group in such systems, supporting its role in electron transfer. nih.gov

The dimethylamino group can also act as a leaving group, particularly when attached to the C9 position. For example, 9-(dimethylaminomethyl)fluorene undergoes a β-elimination reaction in aqueous basic solutions to form dibenzofulvene by eliminating dimethylamine (B145610). rsc.org This reaction highlights the lability of substituents at the C9 position.

The synthesis of the dimethylamino group itself is a key reaction. Aromatic and aliphatic amines can be converted to their N,N-dimethylated counterparts using catalysts like Ru/C with formaldehyde (B43269) as the carbon source. acs.org

Mechanistic Elucidation of Catalytic Transformations Involving Fluorene Amines

The catalytic transformations of fluorene amines often involve complex, multi-step mechanisms with distinct intermediates and reaction pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.

Several types of reactive intermediates have been identified or proposed in reactions involving fluorene amine systems.

Zwitterionic Intermediates: In the base-catalyzed elimination of dimethylamine from 9-(dimethylaminomethyl)fluorene, a stepwise mechanism is proposed that proceeds through a zwitterionic intermediate. rsc.org This intermediate is formed after the initial deprotonation of the C9 position.

Carbenoid Intermediates: Copper-catalyzed cross-coupling reactions for the synthesis of 9H-fluoren-9-amine derivatives from N-tosylhydrazones are thought to involve the formation of carbenoid intermediates. researchgate.net

Allene (B1206475) Carbocation Intermediates: The boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with aminobenzamides is suggested to proceed via the formation of allene carbocation intermediates. thieme-connect.de The structures of the resulting products, confirmed by single-crystal X-ray diffraction, support this proposed mechanistic pathway. thieme-connect.de

The analysis of reaction pathways provides insight into the sequence of elementary steps and the factors controlling the reaction rate and selectivity.

In the elimination reaction of 9-(dimethylaminomethyl)fluorene, the reaction pathway and the rate-determining step are highly dependent on the pH of the solution. rsc.org

At high hydroxide (B78521) concentrations (> 0.2 M), the rate-determining step is the loss of the dimethylamine leaving group from the fluorenyl anion.

In weakly basic buffers, the reaction shows general acid catalysis, suggesting that the rate-determining step involves the attack of the base on the protonated substrate.

At intermediate pH, a change in the rate-determining step is observed. rsc.org

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for mapping reaction pathways and calculating the Gibbs free energy profiles of catalytic cycles. nih.govresearchgate.netnih.gov These energy landscapes help identify transition states and intermediates, allowing for a quantitative understanding of the reaction mechanism. For example, DFT calculations have been used to corroborate experimentally determined electrochemical properties of dibenzofulvene derivatives derived from fluorene. nih.gov

The two benzylic hydrogens at the C9 position are acidic and can be readily removed by a base, making this position susceptible to alkylation and other condensation reactions. thieme-connect.de The Knoevenagel condensation, for instance, utilizes this reactivity to form a double bond at the C9 position, yielding dibenzofulvene derivatives. mdpi.com

Modifying the substituents at the C9 position profoundly impacts the electronic and steric properties of the entire molecule. Changing the hybridization at C9 from sp³ to sp² by forming a dibenzofulvene structure alters the π-conjugated system, which in turn significantly changes the absorption and emission properties and lowers the electrochemical energy gap. mdpi.comnih.gov Furthermore, the nature of the substituent at C9 can direct the outcome of catalytic reactions, influencing both reactivity and the stereoselectivity of the products formed. thieme-connect.de

Structural Elucidation and Advanced Spectroscopic Characterization of N,n Dimethyl 9h Fluoren 9 Amine Systems

Single-Crystal X-ray Diffraction Analysis for Molecular Conformation and Crystal Packing

In studies of related fluorene (B118485) derivatives, single-crystal X-ray diffraction has revealed key structural features. For instance, the analysis of 9,9-dimethyl-9H-fluorene shows a twisting of the fluorene unit due to packing effects, with an inclination angle of 5.8(2)° between the two benzene (B151609) rings. mdpi.com Similarly, in 9,9-bis(hydroxymethyl)-9H-fluorene, the fluorene unit exhibits a slight twist with an inclination angle of 5.1(1)°. mdpi.com For more complex systems, such as those involving N,N-diphenylfluoren-2-amine moieties, the dihedral angles between the fluorene fused-ring system and the pendant phenyl groups have been determined to be 67.76 (12) and 88.38 (12)°. iucr.org

Intermolecular interactions play a critical role in the crystal packing of fluorene derivatives. Weak interactions, such as C-H⋯π interactions and hydrogen bonds, are often the directing forces in the formation of the crystal lattice.

In the crystal structure of 6-bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine, weak pairwise C—H⋯π interactions link the molecules into inversion dimers. iucr.org For chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, strong intermolecular C-H⋯π interactions have been observed between the phenyl ring of a stilbene (B7821643) unit and the C-H of fluorene units, with distances around 3.144 Å. nih.gov Additionally, hydrogen bonding can be present, for example, between a bromine atom and a methyl group hydrogen of the N(CH3)2 group. nih.gov In other derivatives, C-H⋯O hydrogen bonds are responsible for the formation of supramolecular motifs. nih.goviucr.org The presence and nature of these interactions are crucial for understanding the packing forces and their potential influence on the material's properties. nih.gov

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Molecular Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

For derivatives of N,N-dimethyl-9H-fluoren-9-amine, ¹H and ¹³C NMR spectra are used to confirm their synthesis and purity. acs.org In a related compound, N,N-dimethylaniline, the ¹H NMR spectrum shows a singlet for the methyl protons at 2.92 ppm, and the ¹³C NMR spectrum exhibits a signal for the methyl carbons at 40.57 ppm. rsc.org The chemical shifts and coupling constants observed in the NMR spectra of fluorene derivatives provide a detailed map of the molecular connectivity. bas.bg For instance, in substituted fluorenylspirohydantoins, 2D NMR techniques like COSY, HMQC, and HMBC are employed for a complete assignment of all proton and carbon signals. bas.bg

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for N,N-dimethylaniline moieties in CDCl₃ This table contains interactive elements. Click on a header to sort.

| Compound Moiety | ¹H NMR (N(CH₃)₂) | ¹³C NMR (N(CH₃)₂) | Reference |

|---|---|---|---|

| N,N-dimethylaniline | 2.92 (s, 6H) | 40.57 | rsc.org |

Fourier-Transform Infrared Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific vibrational modes of different bonds correspond to characteristic absorption bands in the IR spectrum.

In the analysis of fluorene derivatives, FT-IR spectroscopy is used to confirm the presence of key functional groups. For example, in fluorenylspirohydantoin derivatives, characteristic bands for N-H and C=O stretching vibrations are observed. bas.bg For amino alcohol grafted materials, the appearance of new IR stretches confirms the successful modification. rsc.org The FT-IR spectra of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine are typically recorded in the range of 650–4000 cm⁻¹ to characterize their vibrational properties. nih.gov

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of newly synthesized fluorene derivatives. nih.gov The mass spectrum of 9,9-dimethylfluorene shows a molecular ion peak corresponding to its molecular weight. nist.govnih.gov The fragmentation of aromatic amines in the mass spectrometer can provide valuable structural information. youtube.com For instance, the analysis of gas chromatography-mass spectrometry (GC-MS) data of 9-methylene-9H-fluorene involves the deconvolution of fragment ions to identify the compound. researchgate.net

Electrochemical Analysis for Redox Behavior and Electronic Properties

Electrochemical analysis, such as cyclic voltammetry (CV), is used to investigate the redox behavior and electronic properties of molecules. These studies provide information on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic and optical properties of materials.

For chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, electrochemical studies are performed to understand their redox behavior, which is related to their potential applications in nonlinear optics. nih.gov In the study of carbazole (B46965) phosphonic acid derivatives incorporating N-(4-methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine, cyclic voltammetry was used to determine the HOMO energy levels. acs.org These electrochemical properties are critical for designing materials for applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells. acs.org

Computational and Theoretical Studies of N,n Dimethyl 9h Fluoren 9 Amine

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Calculation of First Hyperpolarizability (βHRS and βint) Values

The first hyperpolarizability (β) is a key measure of the second-order nonlinear optical response of a molecule. Computational chemistry offers powerful tools to calculate this property. Specifically, the hyper-Rayleigh scattering (βHRS) and the intrinsic hyperpolarizability (βint) values are critical for evaluating the NLO efficiency of chromophores derived from the fluorene (B118485) scaffold.

In a significant study, the NLO behavior of a series of donor-π-acceptor (D-π-A) chromophores based on 9,9-dimethyl-9H-fluoren-2-amine was investigated. nih.govacs.org The researchers compared two sets of chromophores: one with a "linear" conjugation pathway (series SS) and another with a "nonlinear" or "bent" pathway (series SP). nih.govacs.org Theoretical calculations, corroborated by experimental measurements using hyper-Rayleigh scattering, demonstrated a significant enhancement in both βHRS and βint for the linearly conjugated systems. nih.govacs.org

These calculations are typically performed using Density Functional Theory (DFT), with functionals like B3LYP and a suitable basis set such as 6-31G(d,p), often incorporating a solvent model to simulate realistic conditions. nih.gov The results from such studies highlight the direct impact of molecular structure on NLO properties. For instance, the calculated values clearly show that linear chromophores (SS series) possess superior hyperpolarizability compared to their nonlinear counterparts (SP series). acs.org

| Chromophore Series | Conjugation Pathway | First Hyperpolarizability (βint) Range |

| SS1–SS5 | Linear | 0.048–0.076 |

| SP1–SP5 | Nonlinear | 0.028–0.050 |

| Table 1: Comparison of intrinsic first hyperpolarizability (βint) ranges for linearly and nonlinearly conjugated fluorene-based chromophores. The data illustrates that a linear conjugation strategy leads to a more significant NLO response. acs.org |

Strategies for Modulating Conjugation Pathways to Enhance NLO Response

The enhancement of the NLO response in fluorene-based chromophores is heavily dependent on the efficiency of intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting group through the π-conjugated bridge. nih.gov Computational studies have been instrumental in devising strategies to modulate these conjugation pathways to maximize hyperpolarizability. nih.govacs.org

The primary strategy involves optimizing the "push-pull" mechanism within the D-π-A architecture. nih.govacs.org This is achieved by:

Linear Alignment: Ensuring a direct, linear path of π-conjugation between the donor and acceptor groups. In the fluorene system, placing the N,N-dimethylamino donor and the acceptor group at positions that allow for a direct charge-transfer route (e.g., at the 2 and 7 positions or a 2,7-disubstituted pattern that extends linearly) is more effective than a "bent" or nonlinear arrangement. nih.govacs.org

Strength of Donors and Acceptors: The choice of electron donor and acceptor groups significantly influences the NLO response. Stronger donors and acceptors generally lead to a greater degree of ICT and, consequently, a larger β value. nih.gov

π-Conjugated Linker: The nature and length of the π-system connecting the donor and acceptor are critical. Extending the conjugation can enhance NLO properties, but an optimal length is often required to balance NLO response with other properties like thermal stability and transparency. nih.gov

Theoretical analyses, including the examination of electrostatic potential maps and Natural Bond Orbital (NBO) charges, visually confirm the direction and magnitude of the dipoles and charge transfer within the molecule. acs.org Studies show that linearly conjugated isomers exhibit a greater difference in dipole moment between the ground and excited states (Δμge) and higher oscillator strength (f), both of which contribute to a larger NLO response. acs.org This theoretical understanding provides a clear roadmap for designing more potent NLO materials. nih.govacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics calculations provide insight into the electronic properties of single molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecular ensembles and their intermolecular interactions over time. nih.gov For NLO materials, particularly those intended for use in solid-state devices or as guest-host polymer systems, understanding how molecules orient and interact with each other is paramount. nih.gov

MD simulations can model the process of electric field poling, where chromophores in a polymer matrix are aligned non-centrosymmetrically to achieve a bulk NLO effect. nih.gov These simulations help predict the degree of orientational order and the stability of this alignment over time.

For fluorene-based systems, specific intermolecular interactions are crucial for determining crystal packing and morphology in the solid state. Single-crystal X-ray analysis of derivatives of 9,9-dimethyl-9H-fluoren-2-amine has revealed the presence of significant intermolecular forces, such as C-H---π interactions between the phenyl rings and the fluorene units. nih.gov These interactions, along with potential π-π stacking, govern the supramolecular assembly. While detailed MD simulation studies specifically on N,N-Dimethyl-9H-fluoren-9-amine are not widely published, the principles are broadly applicable. MD simulations could be used to explore:

The aggregation behavior of these molecules in different solvents.

The morphology of thin films, which is critical for device performance. rsc.org

The interaction of these chromophores within a polymer matrix, providing insights into compatibility and phase separation. nih.gov

Advanced Quantum Chemical Modeling for Reaction Mechanism Prediction

Advanced quantum chemical modeling, primarily using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, thereby predicting the most likely reaction pathway. mdpi.comstackexchange.com

For this compound and its derivatives, these methods can be used to predict reactivity and guide synthetic strategies. For example, DFT calculations can determine the sites most susceptible to electrophilic or nucleophilic attack by analyzing the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In the synthesis of fluorene-based chromophores, reactions often involve functionalizing the fluorene core. nih.govresearchgate.net

Quantum chemical modeling can be applied to:

Predict Regioselectivity: Determine which position on the fluorene ring is most likely to react in, for example, bromination or formylation reactions.

Optimize Reaction Conditions: By understanding the reaction barriers, conditions can be tailored to improve yields and reduce side products.

Investigate Degradation Pathways: For materials used in optoelectronic devices, understanding the mechanisms of chemical degradation under operational stress (e.g., oxidation) is crucial for improving device lifetime. Quantum modeling can identify the weakest bonds and likely sites of degradation.

While specific studies predicting reaction mechanisms for the parent this compound are scarce, the methodology is well-established and has been applied to countless organic reactions, including the synthesis of complex molecules built on similar aromatic scaffolds. mdpi.com

Applications of N,n Dimethyl 9h Fluoren 9 Amine and Its Derivatives in Advanced Functional Materials

Organic Electronics and Optoelectronics

Derivatives of N,N-Dimethyl-9H-fluoren-9-amine are integral to the advancement of organic electronics and optoelectronics, a field focused on the development of electronic devices based on organic compounds. These materials offer advantages such as mechanical flexibility, lightweight nature, and the potential for low-cost, large-area fabrication.

In the architecture of Organic Light-Emitting Diodes (OLEDs), Hole Transport Materials (HTMs) play a critical role in facilitating the efficient injection and transport of holes from the anode to the emissive layer. This compound derivatives have emerged as a prominent class of HTMs due to their excellent hole mobility, suitable Highest Occupied Molecular Orbital (HOMO) energy levels, and high thermal stability. evitachem.comacs.org The fluorene (B118485) unit enhances electronic delocalization, while the dimethylamino group acts as an effective electron donor. evitachem.com

Researchers have synthesized and evaluated a variety of these derivatives to optimize OLED performance. For instance, 2,7-bis(diarylamino)-9,9-dimethylfluorenes have been shown to be effective HTMs, exhibiting high glass-transition temperatures and oxidation potentials that are favorable for device stability and efficiency. researchgate.net In one study, a device using 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) as the HTM with an Alq3 emitter achieved a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m². nih.gov This performance was significantly higher than that of the commonly used HTM, TPD (N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine). nih.gov

The performance of OLEDs can be tuned by modifying the chemical structure of the fluorene-based HTM. The introduction of different aryl groups on the amine moieties allows for the adjustment of energy levels and charge carrier mobility. nih.gov

Table 1: Performance of OLEDs with this compound Derivative HTMs

| HTM Derivative | Emitter | Maximum Current Efficiency (cd/A) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) |

|---|---|---|---|---|

| 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) | Alq3 | 4.78 | 21,412 | 3.8 |

The favorable charge transport properties of this compound derivatives also make them suitable for use in Organic Photovoltaics (OPVs), or organic solar cells. In OPVs, these materials can function as part of the active layer, which is responsible for absorbing light and generating charge carriers (excitons), or as selective contacts that facilitate the extraction of these charges to the electrodes.

A novel hole transport material based on a triarylamine structure incorporating a spiro[fluorene-9,1′-indene] core and two 9,9-dimethyl-9H-fluoren-2-yl substituents has been developed for use in organic solar cells. evitachem.com This demonstrates the versatility of the fluorene-amine building block in designing materials for efficient charge management in photovoltaic devices. Furthermore, carbazole (B46965) derivatives functionalized with N-(4-methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine have been synthesized for use as hole-transporting materials in inverted perovskite solar cells, achieving efficiencies greater than 20%. acs.org

Organic Field-Effect Transistors (OFETs) are fundamental components of organic integrated circuits and displays. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. acs.orgnih.gov Fluorene-based compounds are among the materials investigated for this purpose. acs.org While specific performance data for this compound itself in OFETs is not extensively detailed in the provided context, the broader class of fluorene-containing organic semiconductors is recognized for its potential in these applications. The rigid structure of the fluorene core contributes to ordered molecular packing in the solid state, which is beneficial for efficient charge transport.

Beyond their role in charge transport, derivatives of this compound are also employed as electroluminescent materials, acting as emitters or dopants in the emissive layer of OLEDs. These materials can be engineered to emit light of specific colors, with a particular focus on achieving efficient and stable blue emission, which has historically been a challenge for OLED technology.

For instance, derivatives of 7-[4-(diphenylamino)styryl]-9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine have been synthesized and used as dopants in blue fluorescent OLEDs. ingentaconnect.com An OLED device using one such derivative as a dopant in a 2-methyl-9,10-di(naphthalene-2-yl)anthracene (mADN) host demonstrated a luminance efficiency of 4.39 cd/A and a power efficiency of 1.87 lm/W at 20 mA/cm², with Commission Internationale de L'Eclairage (CIE) chromaticity coordinates of (0.15, 0.18), corresponding to a deep blue emission. ingentaconnect.com

Table 2: Electroluminescence Performance of a Blue OLED with a Fluoren-2-amine Derivative Dopant

| Dopant | Host | Luminance Efficiency (cd/A at 20 mA/cm²) | Power Efficiency (lm/W at 20 mA/cm²) | CIE Coordinates (at 7.0 V) |

|---|

Nonlinear Optical (NLO) Materials for Photonics and Information Technology

Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light. This property is the foundation for a range of applications in photonics and information technology, including optical switching, data storage, and frequency conversion. The design of NLO materials often involves creating molecules with a strong "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system.

The N,N-dimethylamino group serves as an excellent electron donor, and the fluorene unit acts as an effective π-conjugated bridge. By attaching various electron-accepting groups to the fluorene core, a series of "push-pull" chromophores based on 9,9-dimethyl-9H-fluoren-2-amine have been synthesized. nih.govacs.org These molecules have been shown to possess significant first hyperpolarizability (β), a measure of the second-order NLO response. nih.govacs.org

The demand for materials with superior NLO properties has driven research into fluorene-based chromophores for applications such as optical switching and light modulation. nih.gov These applications rely on the ability of a material to change its optical properties, such as its refractive index or absorption, in response to an applied electric field or intense light. The large first hyperpolarizability values of N,N-Dimethyl-9H-fluoren-2-amine derivatives make them promising candidates for these technologies.

A study on a series of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine with different acceptor groups demonstrated a significant enhancement of the first hyperpolarizability. nih.gov The strategic "linear" arrangement of the donor-π-acceptor components was found to be crucial for maximizing the NLO response. nih.gov This research highlights the potential of molecular engineering to fine-tune the NLO properties of these materials for specific photonic applications.

Potential in Sensor Protection and Advanced Information Processing

The application of this compound derivatives in sensor protection and advanced information processing is rooted in their significant nonlinear optical (NLO) properties. NLO materials are crucial for technologies like optical switching, light modulation, and memory storage devices, which form the backbone of modern information processing and telecommunications. nih.gov

Research has focused on creating "push-pull" architectures by attaching electron-donating groups (like N,N-dimethylamino) and electron-accepting groups to a π-conjugated system, such as the fluorene core. nih.gov This design strategy leads to materials with high first hyperpolarizability (β), a measure of the second-order nonlinear polarizability. A series of novel chromophores based on 9,9-dimethyl-9H-fluoren-2-amine with a "linear" conjugation pathway have demonstrated significantly enhanced hyperpolarizability compared to their non-linear counterparts. nih.gov This enhancement is critical for developing more efficient NLO materials. The demand for materials with superior NLO properties is also driven by their potential in sensor protection, where they can be used to shield sensitive detectors from damage by high-intensity light sources. nih.gov

Beyond NLO applications, specific derivatives have been developed as fluorescent probes for chemical sensing. For instance, N-Biphenyl-4-yl-9,9-dimethyl-9H-fluoren-2-amine functions as a fluorescent probe that exhibits selectivity for certain metal ions, including Cu(II), Fe(III), and Mn(II). biosynth.com This capability is fundamental to the creation of specialized chemical sensors. Future research directions include the exploration of new derivatives for broader applications in sensors and bioimaging. evitachem.com

Table 1: Research Findings on NLO Properties of 9,9-dimethyl-9H-fluoren-2-amine Derivatives

| Chromophore Structure | Design Strategy | Key Finding | Potential Application | Source |

|---|---|---|---|---|

| Linearly conjugated D-π-A chromophores based on 9,9-dimethyl-9H-fluoren-2-amine | Modulation of the "push-pull" character and conjugation pathway. | Significant enhancement of first hyperpolarizability (β) compared to non-linear analogues. | Optical switching, information processing, sensor protection. | nih.gov |

| N-Biphenyl-4-yl-9,9-dimethyl-9H-fluoren-2-amine | Fluorescent probe design. | Selective detection of metal ions such as Cu(II), Fe(III), and Mn(II). | Chemical sensors. | biosynth.com |

Advanced Polymeric Materials and Polyelectrolytes Derivatization

The fluorene moiety is a key component in the synthesis of advanced polymers and polyelectrolytes due to its rigidity and stability. Derivatives of this compound serve as essential monomers and building blocks for these materials, which are used in demanding applications like anion exchange membranes (AEMs). evitachem.comacs.org

A notable area of research is the development of polyfluorenes for AEMs, which requires the introduction of cationic groups to the polymer backbone, a process known as polyelectrolyte derivatization. In one approach, fluorene is functionalized with piperidine (B6355638) groups attached via short methylene (B1212753) spacers. acs.org This monomer is then copolymerized with 9,9-dimethyl fluorene. The resulting polymer undergoes a quaternization reaction, for example with iodomethane, to introduce N,N-dimethylpiperidinium cations. acs.org This derivatization transforms the neutral polymer into a polyelectrolyte capable of conducting anions.

The length of the spacer chain connecting the cationic group to the fluorene backbone is a critical design parameter influencing the properties of the resulting AEM, such as ionic clustering, thermal and alkaline stability, and hydroxide (B78521) conductivity. acs.org The use of these fluorene-based polyelectrolytes is a significant advancement in materials science, with direct implications for energy technologies.

Organic Dyes and Pigments Development

Derivatives of this compound are utilized in the development of organic dyes and pigments. nih.gov The inherent fluorescence of the fluorene core, combined with the electronic effects of the N,N-dimethylamino group and other substituents, allows for the creation of molecules with specific and desirable color and light-emitting properties.

For example, N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine is a derivative identified within the category of dyes and pigments. nih.gov Furthermore, the development of fluorescent probes, such as N-Biphenyl-4-yl-9,9-dimethyl-9H-fluoren-2-amine, highlights the application of this class of compounds in creating materials for fluorescence spectroscopy and chemiluminescence detection, which are closely related to the field of organic dyes. biosynth.com The structural modifications, such as extending the π-conjugation or altering the donor-acceptor character, are key strategies in tuning the absorption and emission wavelengths of these dye molecules.

Photoconductor Applications in Imaging Technologies

In the realm of imaging technologies, particularly in organic light-emitting diodes (OLEDs), derivatives of this compound are valued for their photoconductive properties. Specifically, compounds like 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine are employed as hole transport materials (HTMs). evitachem.com

Components in Fuel Cell Technologies

While direct use in the catalytic reactions of fuel cells is not prominently documented, derivatives of the fluorene family are critical components in certain types of fuel cell technologies, specifically alkaline anion exchange membrane fuel cells (AEMFCs). The key component in these devices is the anion exchange membrane (AEM), which selectively transports hydroxide ions while separating the fuel and the oxidant.

As detailed in section 6.3, fluorene-based polymers can be derivatized into polyelectrolytes. These materials, specifically polyfluorenes bearing N,N-dimethylpiperidinium cations, are designed to function as durable and efficient AEMs. acs.org The robustness, thermal stability, and ion conductivity of these fluorene-based membranes are crucial for the performance and lifetime of the fuel cell. Therefore, the development of advanced polymeric materials from fluorene derivatives represents a significant contribution to fuel cell technology.

N,n Dimethyl 9h Fluoren 9 Amine As a Versatile Synthetic Building Block

Ligand Systems in Organometallic Chemistry and Catalysis

The fluorene (B118485) framework is an attractive component in the design of ligands for organometallic chemistry. Deprotonation at the C9 position generates a fluorenyl anion, which is aromatic and can act as a ligand analogous to the well-known cyclopentadienyl (B1206354) (Cp) anion. wikipedia.org This fluorenyl ligand can bind to metal centers in various coordination modes, including η¹, η³, and η⁵, making it a versatile element in catalyst design. nih.gov

While the parent fluorenyl anion is a well-established ligand, derivatives containing additional donor atoms, such as the amino group in 9H-fluoren-9-amine, can lead to multifunctional or bidentate ligands. For example, new iridium and rhodium complexes bearing bidentate C–N ligands based on 9,9'-spirobifluorene have been synthesized and studied for their reactivity in forming Schiff bases, which has potential applications in chemical sensing. nih.gov These complexes demonstrate how the fluorene scaffold can be incorporated into sophisticated ligand architectures for group 9 organometallic systems. nih.gov

There are no specific reports in the searched literature detailing the use of N,N-Dimethyl-9H-fluoren-9-amine itself as a ligand. The presence of two methyl groups on the nitrogen atom may introduce significant steric hindrance, potentially impeding its ability to coordinate effectively to a metal center compared to its primary (9H-fluoren-9-amine) or secondary amine counterparts.

Catalytic Applications in Facilitating Organic Reactions

While there is extensive literature on the catalysis of reactions to produce fluorene derivatives, there is limited information on the use of simple 9-aminofluorene (B152764) compounds as catalysts. As a tertiary amine, this compound could theoretically function as a Brønsted base or a nucleophilic catalyst in certain organic reactions, a common role for such amines. However, specific studies demonstrating this application for this particular compound are not available in the provided search results.

The reactivity of the fluorene scaffold itself is often the subject of catalysis. A notable example is the oxidation of the benzylic sp³ carbon at the 9-position of 9H-fluorene and its derivatives, which can be effectively catalyzed by nanoporous gold containing residual silver. semanticscholar.org This reaction proceeds via a radical-based mechanism and shows good to excellent conversion rates for various fluorene derivatives. semanticscholar.org Furthermore, Lewis acids like boron trifluoride are effective catalysts for synthesizing complex, functionalized 9-substituted fluorene derivatives from fluorenyl alcohols. thieme-connect.dedoaj.org These examples underscore the chemical significance of the 9-position and the broader utility of catalysis in modifying the fluorene structure.

Intermediates in Fine Chemical Synthesis and Specialty Chemicals

The fluorene ring system is a cornerstone in the synthesis of fine chemicals and specialty materials, particularly in the field of organic electronics. The most common precursor for these applications is 9-fluorenone (B1672902), which serves as a critical intermediate. chemicalbook.com It can be synthesized by the aerobic oxidation of fluorene and is used to produce a wide range of derivatives, including hosts for phosphorescent organic light-emitting diodes (OLEDs), molecular motors, and materials for organic spintronics. chemicalbook.comresearchgate.net

The conversion of 9-fluorenone to 9H-fluoren-9-amine and its subsequent derivatives is a key step toward specific fine chemicals. chemicalbook.com While many high-performance materials for OLEDs and photovoltaics are derived from the 2-amino-fluorene isomer, the chemistry of the 9-position is vital for other types of specialty chemicals. nih.govlab-chemicals.comnih.gov

A prominent application of the 9-position's reactivity is the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) to install the Fmoc protecting group on amines. wikipedia.org This protecting group is fundamental in modern solid-phase peptide synthesis. The Fmoc group is attached via the 9-position of the fluorene, and its stability and subsequent cleavage under mild basic conditions are a direct consequence of the acidity of the C9-proton. wikipedia.org This makes (9H-fluoren-9-yl)methanol, the precursor to Fmoc-Cl, a crucial intermediate in the production of reagents for biotechnology and pharmaceutical research. nih.govbldpharm.com This underscores the importance of the 9-substituted fluorene scaffold as a key intermediate in the synthesis of high-value specialty chemicals.

Emerging Research Directions and Future Outlook for N,n Dimethyl 9h Fluoren 9 Amine

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The future development of materials based on N,N-Dimethyl-9H-fluoren-9-amine hinges on the availability of efficient, scalable, and sustainable synthetic methods. Current research is geared towards improving upon classical syntheses by enhancing atom economy—the principle of maximizing the incorporation of all materials from the starting reagents into the final product.

One documented pathway involves the reaction of 9-diazofluorene (B1199885) with N,N-dimethylbenzylamine, which yields this compound, albeit in a modest 30% yield. thieme-connect.de A significant focus for future research is the development of catalytic routes that avoid stoichiometric reagents and minimize waste. A promising approach is the direct reductive amination of 9-fluorenone (B1672902), a readily available precursor. researchgate.net This method, which can be catalyzed by transition metal complexes such as those based on iridium, uses a hydrogen source like ammonium (B1175870) formate (B1220265) to convert the ketone directly to the amine. chemicalbook.com Such catalytic systems represent a greener alternative to traditional methods, which may involve multiple steps of activation, substitution, and reduction.

| Synthetic Approach | Precursors | Key Features & Future Outlook | Citations |

| Diazofluorene Route | 9-Diazofluorene, N,N-Dimethylbenzylamine | Established but with moderate yield. Future work could optimize conditions or explore alternative amine sources. | thieme-connect.de |

| Catalytic Reductive Amination | 9-Fluorenone, Dimethylamine (B145610), Reducing Agent (e.g., H₂, formates) | Potentially high atom economy and sustainability. Research focus on developing efficient and recyclable catalysts (e.g., Iridium-based). | chemicalbook.com |

| Boron Trifluoride Catalysis | 9-substituted fluoren-9-ols, Amines | Demonstrates a versatile method for C9-functionalization. Could be adapted for direct amination with improved control. | thieme-connect.dersc.org |

Exploration of this compound in New Material Architectures (e.g., covalent organic frameworks, metal-organic frameworks)

The rigid, bulky, and functionalizable nature of the fluorene (B118485) scaffold makes it an exemplary building block for porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). While the direct incorporation of this compound into these architectures is an emerging field, the potential is significant.

Fluorene-based linkers have been successfully used to construct highly crystalline and porous organic frameworks with impressive properties, such as high photoluminescence quantum yields. nih.gov The this compound molecule could serve in two primary roles in such frameworks:

As a functional node: The fluorene unit can act as a rigid structural component, while the dimethylamino group can be a site for post-synthetic modification or can impart specific functionalities, such as basicity or guest affinity, to the pores of the material.

As a modified linker: The aromatic rings of the fluorene core can be further functionalized with linker groups (e.g., aldehydes, boronic acids) to build the framework. In this case, the C9-dimethylamino group would project into the pores, sterically influencing the pore size and chemically modifying its internal surface environment.

The interaction of fluorene molecules with porous media is a known phenomenon, and leveraging this within a precisely designed framework could lead to materials with tailored adsorption and separation capabilities. nih.gov Future research will likely focus on designing and synthesizing functionalized derivatives of this compound that can be polymerized into 2D or 3D COF structures for applications in gas storage, separation, and catalysis.

Integration of Advanced Computational Modeling for De Novo Material Design and Property Prediction

Advanced computational modeling is an indispensable tool for accelerating the discovery and optimization of new materials. For this compound and its derivatives, techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are poised to play a crucial role. Although specific studies on this molecule are nascent, the application of these methods to the broader class of fluorene derivatives provides a clear roadmap. researchgate.netnih.gov

Computational modeling can be used to predict key properties before undertaking complex synthesis:

Electronic Structure: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can help predict the electronic and charge-transport properties, which is vital for designing materials for organic electronics like OLEDs and organic solar cells. rsc.orgrsc.org

Optical Properties: TD-DFT calculations can predict UV-Vis absorption and fluorescence emission spectra, helping to design molecules with specific colors and high quantum yields for applications in sensing and imaging. nih.gov

Molecular Geometry and Interactions: Modeling can determine stable conformations, bond angles, and dihedral angles, which are critical for understanding how the molecule will pack in a solid state or assemble into larger architectures like COFs. mdpi.com

By simulating how functionalization at different positions on the fluorene ring affects these properties, researchers can perform de novo design, creating novel materials with optimized characteristics for specific applications, thereby reducing the trial-and-error cycle of experimental work.

Functionalization for Responsive Materials and Smart Systems

"Smart" materials, which change their properties in response to external stimuli, are at the forefront of materials science. The this compound scaffold is an excellent platform for developing such systems due to its chemical versatility. entrepreneur-cn.comresearchgate.net The fluorene core and the amine group can be independently or synergistically functionalized to impart responsiveness to various stimuli.

Future research directions include:

Photoresponsive Systems: Attaching photochromic moieties (e.g., spiropyrans, azobenzenes) to the fluorene backbone could allow for the reversible modulation of its fluorescence or electronic properties with light.

pH-Responsive Materials: The dimethylamino group is basic and can be protonated. Incorporating this unit into polymers or onto surfaces could create materials whose properties (e.g., solubility, fluorescence) change with pH, enabling applications in drug delivery or as pH sensors.

Electroactive Materials: The fluorene core is electrochemically active. By incorporating it into conjugated polymers, it is possible to create materials whose optical and electronic properties can be switched with an applied voltage, leading to applications in electrochromic windows and displays. The functionalization of fluorene derivatives has already been shown to be a powerful strategy for tuning the morphology and properties of electrodeposited films. researchgate.net

Applications in Advanced Sensing and Detection Technologies

Fluorene derivatives are renowned for their high fluorescence quantum yields and are frequently employed in the development of chemical sensors. entrepreneur-cn.comacs.org The this compound molecule is a promising candidate for this field, combining the inherent fluorescence of the fluorene core with a potential analyte binding site at the amine group.

The development of sensors based on this molecule is an exciting future prospect. The sensing mechanism would likely rely on the modulation of the fluorene's fluorescence upon interaction with a target analyte. Potential mechanisms include:

Photoinduced Electron Transfer (PeT): The lone pair of electrons on the amine nitrogen can quench the fluorene fluorescence. Binding of an analyte (e.g., a metal ion or a proton) to the amine would suppress this PeT process, leading to a "turn-on" fluorescence response.

Förster Resonance Energy Transfer (FRET): The fluorene core can act as a FRET donor. Attaching a quencher or an acceptor dye that responds to a specific analyte would enable ratiometric sensing.

Analyte-Induced Aggregation/Deaggregation: Changes in fluorescence can be triggered by analyte-induced changes in the physical state of the sensor molecules.

Research has demonstrated the successful use of functionalized fluorenes for detecting a wide range of analytes, including metal ions like Zn²⁺ nih.govucf.edu, anions like fluoride (B91410) ucf.edu, and explosives like 2,4,6-trinitrophenol (TNP). acs.org By applying similar design principles, this compound could be developed into highly sensitive and selective sensors for environmental monitoring, medical diagnostics, and security applications.

| Potential Analyte | Hypothetical Sensing Mechanism | Rationale based on Analogous Systems | Citations |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) via PeT inhibition. | Amine and heterocyclic groups on fluorene derivatives are effective chelators for metal ions, leading to turn-on sensing. | nih.govucf.edu |

| Protons (pH) | Protonation of the dimethylamino group inhibits PeT. | The basicity of the amine group makes it naturally responsive to pH changes, enabling fluorescence turn-on at low pH. | |

| Nitroaromatic Explosives | Fluorescence quenching via electron transfer from the excited fluorene to the electron-deficient analyte. | Fluorene-based conjugated polymers show high sensitivity to explosives like TNP through fluorescence quenching. | acs.org |

| Anions (e.g., F⁻) | Interaction with a functional group attached to the fluorene core. | Fluorene-triazolium conjugates have been shown to detect fluoride via C-H···anion interactions that trigger a fluorescence response. | ucf.edu |

Q & A

Basic: What synthetic methodologies are recommended for N,N-Dimethyl-9H-fluoren-9-amine, and how can purity be validated?

Answer:

The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts to couple dimethylamine derivatives with fluorene precursors. A standard procedure involves reacting 9,9-dimethyl-9H-fluoren-2-amine with aryl halides in the presence of a Pd catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at 110°C for 24 hours .

Purity Validation:

- HPLC : Retention time matching with standards (e.g., 99.5% purity confirmed via reverse-phase C18 column, 1.0 mL/min flow rate) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and dimethyl groups (δ 1.5–1.7 ppm) .

- Melting Point : 166–170°C (deviations >2°C indicate impurities) .

Basic: What spectroscopic and analytical techniques are optimal for characterizing structural and electronic properties?

Answer:

- UV-Vis Spectroscopy : Absorbance maxima at ~350 nm (π→π* transitions), with molar extinction coefficients (ε) ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹ .

- Fluorescence Spectroscopy : Emission peaks at 420–450 nm (quantum yield Φ = 0.3–0.4 in THF) .

- Cyclic Voltammetry : Oxidation potential (Eₚₐ) at +0.85 V vs. Ag/Ag⁺, indicating HOMO energy ≈ -5.3 eV .

- Mass Spectrometry : ESI-MS m/z = 209.29 [M+H]⁺ .

Advanced: How does conjugation pathway modulation enhance nonlinear optical (NLO) properties in derivatives?

Answer:

Linear conjugation in donor-acceptor systems (e.g., attaching nitro or cyano groups) improves NLO response by reducing optical gaps and increasing transition dipole moments. Key findings from hyper-Rayleigh scattering (HRS):

| Derivative | βHRS (×10⁻³⁰ esu) | βint (×10⁻³⁰ esu) |

|---|---|---|

| Baseline (no conjugation) | 12.5 | 8.2 |

| Nitro-substituted | 34.7 | 22.9 |

| Cyano-substituted | 28.3 | 18.4 |

The enhanced βHRS arises from increased dipole moment differences (Δμ) between ground and excited states (Δμ ≈ 8.7 D for nitro derivatives) .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Answer:

Contradictions often arise from twinning, disorder, or poor data resolution. Best practices:

- SHELXL Refinement : Use TWIN and BASF commands for twinned data .

- ORTEP-3 Visualization : Identify disorder via thermal ellipsoids; apply PART and SUMP restraints .

- Validation Tools : Check Rint (<5%) and GooF (0.9–1.1) .

- Case Study : A disordered propyl group in N-(9,9-dipropyl-fluorenyl) derivatives was resolved using ISOR and DELU restraints (final R1 = 0.038) .

Application: What role does this compound play in OLEDs as a hole transport material (HTM)?

Answer:

this compound derivatives act as HTMs due to their high hole mobility (~10⁻⁴ cm²·V⁻¹·s⁻¹) and thermal stability (decomposition temperature >300°C). In tris[fluorenyl(phenyl)amino]triphenylamine derivatives:

- Device Efficiency : External quantum efficiency (EQE) = 12–15% in green OLEDs .

- HOMO Alignment : Matches ITO work function (-4.7 eV), reducing injection barriers .

Methodological: What are best practices for X-ray refinement using SHELX in fluorene-based systems?

Answer:

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) and 0.5° ω-scans for high-resolution (<1.0 Å) data .

- Structure Solution : SHELXD for Patterson methods (CC > 30% for correct solution) .

- Refinement Workflow :

- Troubleshooting : For R1 > 0.05, re-examine extinction (EXTI) and absorption (SADABS) corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products